molecular formula C13H9BrN2 B3047260 2-Bromo-6-(phenylamino)benzonitrile CAS No. 1365272-75-8

2-Bromo-6-(phenylamino)benzonitrile

Cat. No. B3047260
CAS RN: 1365272-75-8
M. Wt: 273.13
InChI Key: TZQRKEIZKGHNMX-UHFFFAOYSA-N
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Description

2-Bromo-6-(phenylamino)benzonitrile is a chemical compound with the molecular formula C13H9BrN2 . It has a molecular weight of 273.13 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-(phenylamino)benzonitrile consists of a benzonitrile group, a bromine atom, and a phenylamino group . The InChI code for this compound is 1S/C13H9BrN2/c14-12-7-4-8-13 (11 (12)9-15)16-10-5-2-1-3-6-10/h1-8,16H .

Scientific Research Applications

Microbial Degradation in Soil and Subsurface Environments

2-Bromo-6-(phenylamino)benzonitrile, as part of the benzonitrile herbicides (like bromoxynil), has been studied for its microbial degradation in soil and subsurface environments. This research focuses on understanding degradation pathways, persistent metabolites, and the diversity of degrader organisms (Holtze et al., 2008).

Efficient Synthetic Processes

Studies have developed efficient, nonchromatographic processes for synthesizing related benzonitrile compounds. These processes are significant for large-scale production, indicating industrial applications in chemical synthesis (Li et al., 2009).

Phytotoxic Properties

Research on the phytotoxic properties of various substituted benzonitriles, including those similar to 2-Bromo-6-(phenylamino)benzonitrile, has been conducted. This study evaluates their effectiveness in nutrient solutions and their potential use as herbicides (Gentner & Danielson, 1970).

Antimicrobial Activity

There is research exploring the synthesis of benzonitrile derivatives and their antimicrobial activity. This includes studies on various benzonitrile compounds potentially related to 2-Bromo-6-(phenylamino)benzonitrile and their efficacy against different microbial strains (Patel et al., 2006).

"Willowlike" Thermotropic Dendrimers

The synthesis of specific benzonitrile derivatives has been used in creating "willowlike" thermotropic dendrimers. This research indicates the role of such compounds in the development of advanced polymeric materials (Percec et al., 1994).

Interaction with Chromium Vapor

Studies involving the interaction of benzonitrile compounds with chromium vapor have implications for organometallic chemistry. This could lead to new insights into chemical reactions and compound formations (Nesmeyanov et al., 1981).

Cycloaddition Reactions

Research on the cycloaddition reactions of benzonitrile oxide with various compounds provides valuable information on chemical synthesis methods and reaction mechanisms. This can lead to new methodologies in organic synthesis (Chung et al., 1997).

properties

IUPAC Name

2-anilino-6-bromobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQRKEIZKGHNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=CC=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283342
Record name Benzonitrile, 2-bromo-6-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(phenylamino)benzonitrile

CAS RN

1365272-75-8
Record name Benzonitrile, 2-bromo-6-(phenylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-bromo-6-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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